molecular formula C16H15BrN2O3 B7476703 2-[2-(4-Bromo-3-methylanilino)-2-oxoethoxy]benzamide

2-[2-(4-Bromo-3-methylanilino)-2-oxoethoxy]benzamide

Cat. No. B7476703
M. Wt: 363.21 g/mol
InChI Key: RGQGVIIYYKWIDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(4-Bromo-3-methylanilino)-2-oxoethoxy]benzamide is a chemical compound that is commonly used in scientific research. It is a benzamide derivative that has been synthesized for various purposes, including as a potential drug candidate.

Mechanism of Action

The mechanism of action of 2-[2-(4-Bromo-3-methylanilino)-2-oxoethoxy]benzamide is not fully understood, but it is believed to inhibit certain enzymes and proteins involved in cell growth and proliferation. It may also have anti-inflammatory properties.
Biochemical and Physiological Effects:
Studies have shown that 2-[2-(4-Bromo-3-methylanilino)-2-oxoethoxy]benzamide can inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory effects in animal models. However, more research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[2-(4-Bromo-3-methylanilino)-2-oxoethoxy]benzamide in lab experiments is its potential as a drug candidate for cancer and other diseases. It is also a useful tool compound for studying the mechanism of action of certain enzymes and proteins. However, a limitation of using this compound is its potential toxicity and side effects, which need to be carefully evaluated in future studies.

Future Directions

There are several future directions for research on 2-[2-(4-Bromo-3-methylanilino)-2-oxoethoxy]benzamide. One direction is to further investigate its potential as a drug candidate for cancer and other diseases. Another direction is to study its mechanism of action in more detail, including its interactions with specific enzymes and proteins. Additionally, more research is needed to evaluate its toxicity and side effects in vivo.

Synthesis Methods

The synthesis of 2-[2-(4-Bromo-3-methylanilino)-2-oxoethoxy]benzamide involves the reaction of 4-bromo-3-methylaniline with 2-(2-oxoethoxy)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields the desired product, which can be purified by recrystallization or column chromatography.

Scientific Research Applications

2-[2-(4-Bromo-3-methylanilino)-2-oxoethoxy]benzamide has been used in various scientific research studies, including as a potential drug candidate for cancer and other diseases. It has also been used as a tool compound to study the mechanism of action of certain enzymes and proteins.

properties

IUPAC Name

2-[2-(4-bromo-3-methylanilino)-2-oxoethoxy]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O3/c1-10-8-11(6-7-13(10)17)19-15(20)9-22-14-5-3-2-4-12(14)16(18)21/h2-8H,9H2,1H3,(H2,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGQGVIIYYKWIDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)COC2=CC=CC=C2C(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(4-Bromo-3-methylanilino)-2-oxoethoxy]benzamide

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